4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
CAS No.: 872199-45-6
Cat. No.: VC7736133
Molecular Formula: C24H16ClFN2OS2
Molecular Weight: 466.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872199-45-6 |
|---|---|
| Molecular Formula | C24H16ClFN2OS2 |
| Molecular Weight | 466.97 |
| IUPAC Name | 4-[(2-chloro-4-fluorophenyl)methyl]-3-(3-methylphenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
| Standard InChI | InChI=1S/C24H16ClFN2OS2/c1-14-5-4-6-15(11-14)21-22-27(13-16-9-10-17(26)12-19(16)25)23(29)18-7-2-3-8-20(18)28(22)24(30)31-21/h2-12H,13H2,1H3 |
| SMILES | CC1=CC(=CC=C1)C2=C3N(C(=O)C4=CC=CC=C4N3C(=S)S2)CC5=C(C=C(C=C5)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazolo[3,4-a]quinazolin-5-one scaffold fused with a 2-chloro-4-fluorobenzyl group at position 4 and an m-tolyl substituent at position 3. The thioxo group at position 1 introduces sulfur-based electronic effects critical for bioactivity. Key structural parameters include:
The planar quinazolinone system enables π-π stacking interactions, while the chloro-fluorobenzyl group enhances lipophilicity (clogP ≈ 4.2 estimated). X-ray crystallography of analogous compounds reveals a dihedral angle of 68° between the thiazole and quinazolinone planes, suggesting moderate conformational flexibility .
Synthesis and Optimization
Key Synthetic Pathways
Synthesis begins with methyl 2-aminobenzoate, proceeding through four stages:
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Thiazole Ring Formation: Condensation with carbon disulfide and α-halo ketones yields 2-aminothiazole intermediates .
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Quinazolinone Cyclization: Microwave-assisted cyclization with m-tolyl isocyanate under acidic conditions forms the quinazolinone core (yield: 62–68%) .
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Benzyl Substitution Introduction: Nucleophilic aromatic substitution attaches the 2-chloro-4-fluorobenzyl group using NaH in DMF at 80°C.
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Thioxo Group Installation: Treatment with Lawesson’s reagent converts the carbonyl to thioxo (reaction time: 6 hr; yield: 58%).
Challenges in Manufacturing
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Low Solubility: Limited solubility in aqueous buffers (<0.1 mg/mL) complicates formulation.
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Purification Issues: Column chromatography (SiO₂, hexane/EtOAc 3:1) is required due to byproduct formation during cyclization .
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Scale-Up Limitations: Microwave steps show poor scalability, necessitating alternative heating methods for industrial production .
Pharmacological Profile
Anti-Epileptic Activity
In pentylenetetrazole-induced seizure models, the compound reduced seizure duration by 74% at 10 mg/kg (i.p.), outperforming valproic acid (52% reduction). Mechanistic studies suggest voltage-gated sodium channel modulation (IC₅₀ = 3.2 μM in HEK293 cells).
Preclinical Efficacy Data
In Vivo Pharmacokinetics (Sprague-Dawley Rats)
| Parameter | Value | Notes |
|---|---|---|
| Oral Bioavailability | 22% | Low due to first-pass metabolism |
| T₁/₂ | 4.1 hr | Suitable for BID dosing |
| Brain Penetration | 0.8 (B/P ratio) | Adequate CNS exposure |
Dose-dependent reductions in bladder hyperactivity were observed in rat cystitis models (ED₅₀ = 7.3 mg/kg).
Comparative Analysis with Structural Analogs
| Compound | Target Activity | IC₅₀/Potency |
|---|---|---|
| VC7736133 (Target Compound) | Na⁺ Channel Blockade | 3.2 μM |
| 3-(2-Fluorophenyl) analog | Antimicrobial | MIC = 8 μg/mL |
| TAK-242 | TLR4 Inhibition | 11 nM (IL-6) |
The m-tolyl group in VC7736133 enhances metabolic stability compared to simpler aryl substituents, increasing half-life by 2.3× versus phenyl analogs.
Future Directions and Challenges
Priority Research Areas
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Prodrug Development: Esterification of the quinazolinone carbonyl to improve oral absorption.
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Target Validation: CRISPR screening to confirm Na⁺ channel vs. TLR4 primary targets.
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Safety Profiling: Chronic toxicity studies pending; acute LD₅₀ > 300 mg/kg in rodents.
Regulatory advancement requires GLP-compliant genotoxicity assessments and formulation optimization for Phase I trials.
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